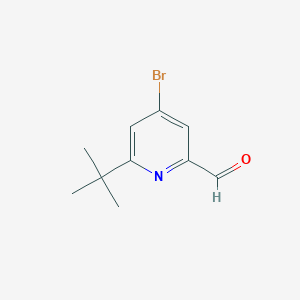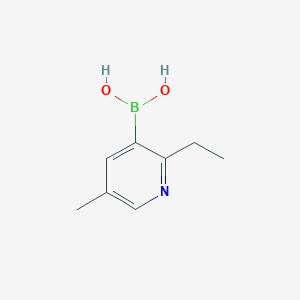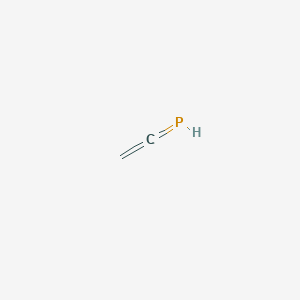
Ethenylidenephosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Ethenylidenephosphane can be synthesized through several methods. One common approach involves the reaction of vinyl halides with phosphine under controlled conditions. For example, the reaction of vinyl chloride with phosphine in the presence of a base can yield this compound. Another method involves the dehydrohalogenation of alkylphosphonium salts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using vinyl halides and phosphine. The process requires stringent control of reaction conditions, including temperature, pressure, and the presence of catalysts, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: Ethenylidenephosphane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: It can participate in substitution reactions where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
科学研究应用
Ethenylidenephosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
作用机制
The mechanism by which ethenylidenephosphane exerts its effects involves its ability to act as a ligand, forming complexes with metals and other substrates. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the complexes formed.
相似化合物的比较
Phosphine (PH₃): A simpler phosphorus compound with different reactivity.
Triphenylphosphine (PPh₃): A more complex organophosphorus compound used extensively in catalysis.
Vinylphosphonic Acid: A related compound with a phosphonic acid group instead of a phosphine.
Uniqueness: Ethenylidenephosphane is unique due to its vinyl group, which imparts distinct reactivity compared to other phosphines. This makes it particularly useful in the synthesis of polymers and as a ligand in coordination chemistry, where its ability to form stable complexes with metals is highly valued.
属性
CAS 编号 |
102146-31-6 |
|---|---|
分子式 |
C2H3P |
分子量 |
58.02 g/mol |
InChI |
InChI=1S/C2H3P/c1-2-3/h3H,1H2 |
InChI 键 |
WDVWGELBQCDCNV-UHFFFAOYSA-N |
规范 SMILES |
C=C=P |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




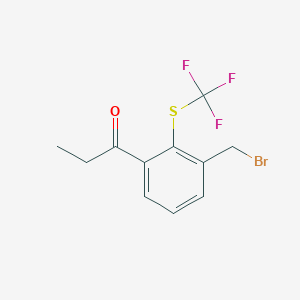
![Methyl 4-[(4-bromophenyl)methyl]benzoate](/img/structure/B14077073.png)

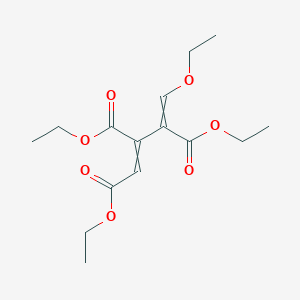
![4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077082.png)
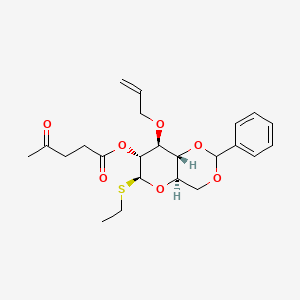

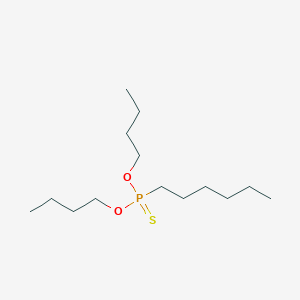
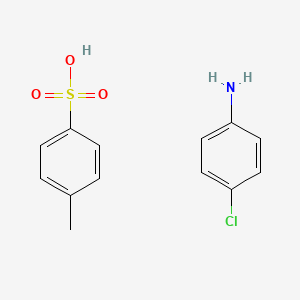
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14077099.png)
